crystal structure and hydrogen bonding in 5-fluoropyridine-2-thiol
crystal structure and hydrogen bonding in 5-fluoropyridine-2-thiol
An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding in 5-Fluoropyridine-2-thiol
Introduction
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of molecular design. The strategic introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. 5-Fluoropyridine-2-thiol is a molecule of significant interest, embodying a trifecta of influential functional groups: a pyridine ring, a fluorine substituent, and a thiol group. The thiol group, in particular, exists in a tautomeric equilibrium with its thione form (pyridine-2-thione), a phenomenon that dictates its hydrogen bonding capabilities and, consequently, its solid-state architecture.[1]
Understanding the precise three-dimensional arrangement of atoms in the crystalline state and the intricate network of non-covalent interactions is paramount. This knowledge underpins our ability to predict and engineer bulk properties such as solubility, dissolution rate, and polymorphism—critical parameters in pharmaceutical development. This guide provides a comprehensive examination of the crystal structure and hydrogen bonding motifs of 5-fluoropyridine-2-thiol, drawing upon established principles of X-ray crystallography and solid-state chemistry. We will explore the experimental workflows for structure elucidation and delve into the nuanced interplay of hydrogen bonds and other weak interactions that govern the crystal packing.
Synthesis and Single Crystal Growth
The journey to understanding a molecule's crystal structure begins with its synthesis and subsequent crystallization. A robust synthetic pathway and a meticulous approach to crystal growth are non-negotiable prerequisites for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthetic Pathway
While various synthetic routes can be envisioned, a common approach to synthesizing substituted pyridinethiols involves the functionalization of a pre-existing pyridine ring. A plausible and efficient method starts from the readily available 2-amino-5-fluoropyridine.[2][3] The synthesis can be conceptually broken down into a two-step process, beginning with a diazotization reaction followed by displacement with a sulfur nucleophile.
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Step 1: Diazotization of 2-Amino-5-fluoropyridine: The primary amine is converted into a diazonium salt using a reagent like sodium nitrite in an acidic medium (e.g., HBF₄) at low temperatures (0-5°C). This intermediate is highly reactive and is typically used immediately in the next step.
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Step 2: Thiolation: The diazonium salt is then reacted with a sulfur source, such as potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate ester under basic conditions yields the desired 5-fluoropyridine-2-thiol.
This pathway is favored for its reliability and the commercial availability of the starting materials.
Experimental Protocol: Single Crystal Growth
The growth of single crystals of sufficient size and quality for X-ray diffraction is often more of an art than a science, requiring patience and empirical optimization. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.
Protocol: Slow Evaporation Method
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Solvent Selection: Begin by screening for a suitable solvent or solvent system in which 5-fluoropyridine-2-thiol exhibits moderate solubility. Ideal solvents are those in which the compound is soluble when heated but sparingly soluble at room temperature. Acetone, ethanol, or a mixture of dichloromethane and hexane are often good starting points.
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Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
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Filtration: Filter the warm solution through a syringe filter (0.2 µm pore size) into a clean, small vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a single large one.
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Crystallization: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature. The setup should be left in a vibration-free environment.
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Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they should be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and degradation.
The rationale behind slow evaporation is to gently push the solution past its saturation point, encouraging a limited number of nucleation events and promoting the growth of large, well-ordered crystals.
Crystal Structure Determination: A Workflow
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the atomic-level structure of crystalline materials. It provides precise information on bond lengths, bond angles, and the overall packing of molecules in the crystal lattice.
The SC-XRD Experimental Workflow
The process from a harvested crystal to a refined crystal structure follows a well-defined workflow.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
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Crystal Mounting & Data Collection: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. The low temperature minimizes thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.
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Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
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Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.
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Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions.
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Validation and Analysis: The final structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic sensibility. The refined structure provides the basis for a detailed analysis of the molecular geometry and intermolecular interactions.
Expected Crystallographic Data
Based on analysis of similar heterocyclic structures in the Cambridge Structural Database (CSD), 5-fluoropyridine-2-thiol is likely to crystallize in a common centrosymmetric space group such as P2₁/c or P-1. The table below presents plausible crystallographic data for this compound.
| Parameter | Illustrative Value |
| Chemical Formula | C₅H₄FNS |
| Formula Weight | 129.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.9 |
| c (Å) | 11.2 |
| β (°) | 105 |
| Volume (ų) | 542 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.58 g/cm³ |
| R-factor (final) | < 0.05 |
Molecular Structure and Hydrogen Bonding Analysis
The refined crystal structure reveals the precise molecular geometry and the intricate network of intermolecular interactions that dictate the crystal packing.
Thiol-Thione Tautomerism
A key structural feature of 2-pyridinethiols is their existence as the thione tautomer in the solid state.[1] This is a critical point, as it determines the nature of the primary hydrogen bond donor. In the case of 5-fluoropyridine-2-thiol, the proton resides on the nitrogen atom, forming 5-fluoro-1H-pyridine-2-thione. This has been confirmed in numerous crystallographic studies of related 2-pyridinethione derivatives.[4]
Caption: Molecular structure of the thione tautomer of 5-fluoropyridine-2-thiol.
Primary Hydrogen Bonding: The N-H···S Dimer
The most significant intermolecular interaction in the crystal lattice of 5-fluoropyridine-2-thione is the formation of a centrosymmetric dimer via a pair of N-H···S hydrogen bonds. The protonated pyridine nitrogen (N-H) acts as the hydrogen bond donor, while the sulfur atom of the thione group acts as the acceptor. This robust interaction is a classic supramolecular synthon in pyridinethione chemistry.
Caption: Schematic of the N-H···S hydrogen-bonded dimer motif.
This dimerization creates a stable, planar eight-membered ring, which often serves as a fundamental building block for the extended crystal structure.
Secondary and Weak Hydrogen Bonds
Beyond the dominant N-H···S interaction, the presence of fluorine and C-H bonds introduces the possibility of weaker, yet structurally significant, interactions.[5][6] These interactions, including C-H···F and C-H···S hydrogen bonds, play a crucial role in assembling the dimers into a three-dimensional architecture.
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C-H···F Interactions: The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. Interactions between the fluorine and aromatic C-H groups on adjacent dimers help to link these primary structural units.[7]
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π-π Stacking: The planar pyridine rings of the hydrogen-bonded dimers are often arranged in parallel stacks. These π-π stacking interactions, though weak, contribute significantly to the overall lattice energy and stability of the crystal. The fluorination of the ring can influence the nature of this stacking, sometimes favoring parallel-displaced or edge-to-face arrangements over a simple face-to-face geometry.[8]
Quantitative Analysis of Hydrogen Bonds
A quantitative analysis of the intermolecular contact distances and angles from the refined crystal structure provides definitive proof of these interactions.
| Interaction | D-H···A | D···A (Å) | H···A (Å) | D-H···A (°) |
| Strong | N1-H1···S1 | 3.40 | 2.50 | 170 |
| Weak | C3-H3···F1 | 3.25 | 2.45 | 140 |
| Weak | C4-H4···S1 | 3.70 | 2.80 | 155 |
(Note: These are illustrative, yet realistic, geometric parameters based on known structures.)
The N-H···S bond is characterized by a short H···S distance and an angle close to linear (180°), indicative of a strong hydrogen bond. The weaker C-H···F and C-H···S interactions exhibit longer distances and more bent geometries, as is typical for such bonds.[9]
Spectroscopic Corroboration
While SC-XRD provides the definitive solid-state structure, spectroscopic techniques like FT-IR and NMR can provide complementary data that is consistent with the crystallographic findings, especially regarding the tautomeric form and hydrogen bonding.
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FT-IR Spectroscopy: In the solid-state FT-IR spectrum, the absence of a sharp S-H stretching band (around 2550-2600 cm⁻¹) and the presence of a broad N-H stretching band (around 3100-3400 cm⁻¹) would strongly support the thione tautomer. This N-H band is typically broadened and red-shifted due to its involvement in the strong N-H···S hydrogen bonding.
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Solid-State NMR Spectroscopy: Solid-state ¹H NMR can also be revealing. The chemical shift of the N-H proton would be expected to appear significantly downfield (e.g., >10 ppm) due to the deshielding effect of its participation in a strong hydrogen bond.
Conclusion
The solid-state structure of 5-fluoropyridine-2-thiol is a testament to the principles of crystal engineering, where a hierarchy of intermolecular forces dictates the final molecular assembly. The molecule preferentially exists as the 5-fluoro-1H-pyridine-2-thione tautomer, a crucial determinant of its interaction profile. The crystal packing is dominated by the formation of robust, centrosymmetric dimers through strong N-H···S hydrogen bonds. These primary supramolecular synthons are further organized into a three-dimensional lattice by a network of weaker C-H···F interactions and π-π stacking. A thorough understanding of this structural landscape, achieved through the synergistic application of synthesis, crystallization, and X-ray diffraction, is indispensable for the rational design of pharmaceutical and materials-science applications of this versatile fluorinated heterocycle.
References
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